

# Part 1: Strategic Overview & Retrosynthetic Logic

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## Compound of Interest

Compound Name: 2-Propanol-2-13C

CAS No.: 21388-65-8

Cat. No.: B3325485

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The production of **2-Propanol-2-13C** (Isopropanol-2-13C) is a critical workflow in the generation of stable isotope-labeled standards for metabolic flux analysis and NMR solvent engineering. Unlike generic solvent production, the synthesis of isotopologues requires high-fidelity atom economy to minimize the loss of the expensive

C label.

The Core Challenge: The primary challenge is ensuring the

C label remains exclusively at the C2 (methine) position without scrambling or dilution. While Grignard additions to labeled esters are possible, they often suffer from over-addition side reactions (yielding tertiary alcohols).

The Superior Route: Carbonyl Reduction The most robust, self-validating protocol involves the hydride reduction of Acetone-2-13C. This pathway is preferred for three reasons:

- **Atom Economy:** The carbon skeleton is already established; no new C-C bonds are formed, eliminating the risk of regio-isomeric byproducts.
- **Stereo-electronic Control:** The reduction of the ketone is chemically clean, with Sodium Borohydride ( ) providing a mild, selective hydride transfer.

- Scalability: The reaction is easily scalable from milligram to multi-gram quantities with minimal modification.

## Retrosynthetic Analysis (DOT Visualization)

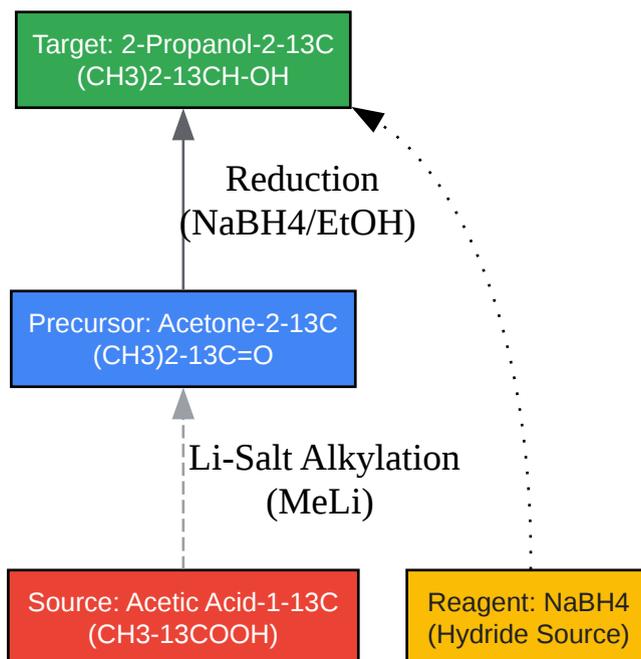


Figure 1: Retrosynthetic pathway prioritizing the conservation of the C2-label.

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## Part 2: Technical Specifications & Materials

Before initiating synthesis, verify the isotopic purity of the precursor. A minimum of 99 atom %

C is required to prevent signal broadening in downstream NMR applications.

Table 1: Reactant Stoichiometry and Properties

Component	Role	Molecular Weight	Equivalents	Density	Boiling Point
Acetone-2-13C	Limiting Reagent	59.08 g/mol	1.0	0.791 g/mL	56 °C
Sodium Borohydride	Reducing Agent	37.83 g/mol	0.5 - 0.75*	Solid	N/A
Ethanol (Abs.)	Solvent	46.07 g/mol	Solvent Vol.	0.789 g/mL	78 °C
NaOH (1M)	Stabilizer	40.00 g/mol	Catalytic	1.0 g/mL	100 °C

\*Note: Theoretically, 1 mole of

can reduce 4 moles of ketone. In practice, a slight excess (0.5 to 0.75 equiv relative to ketone) ensures complete conversion without requiring difficult workups.

## Part 3: Detailed Production Protocol

This protocol describes the synthesis of 5.0 g of **2-Propanol-2-13C**. It is designed as a self-validating system: the disappearance of the ketone carbonyl signal in IR or TLC serves as a checkpoint before the quench step.

### Phase 1: Reaction Setup

- Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with dry Nitrogen ( ).
- Solvent System: Dissolve Acetone-2-13C (5.0 g, ~84.6 mmol) in 30 mL of absolute ethanol. Cool the solution to 0°C using an ice-water bath.
  - Why: Cooling prevents the rapid, exothermic decomposition of borohydride and minimizes solvent evaporation.

## Phase 2: Hydride Addition

- Reagent Preparation: Prepare a solution/suspension of Sodium Borohydride (  $\text{NaBH}_4$ , 1.6 g, ~42.3 mmol) in 15 mL of ethanol. Add 1-2 drops of 1M NaOH to stabilize the borohydride solution.
- Controlled Addition: Add the  $\text{NaBH}_4$  solution dropwise to the Acetone-2- $^{13}\text{C}$  solution over 20 minutes.
  - Critical Control Point: Monitor the temperature; do not allow it to exceed 10°C. Rapid addition can cause vigorous hydrogen evolution and loss of labeled acetone vapors.
- Reaction Maintenance: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2 hours.

## Phase 3: Validation & Quench

- In-Process Check (IPC): Remove a 10  $\mu\text{L}$  aliquot. Perform a quick TLC (Silica, 20% EtOAc/Hexane) or FTIR.
  - Success Criteria: Complete disappearance of the carbonyl stretch at  $\sim 1715\text{ cm}^{-1}$ . If peak persists, add 10% more  $\text{NaBH}_4$  and stir for 30 mins.
- Quenching: Cool the mixture back to 0°C. Slowly add 10 mL of distilled water to destroy excess hydride.
  - Observation: Bubbling (  $\text{H}_2$  gas) indicates active quenching. Stir until bubbling ceases.
- Acidification: Carefully add 1M HCl dropwise until the pH reaches ~6-7. This breaks down the borate complexes formed during reduction.

## Phase 4: Isolation & Purification

- Salting Out: Saturate the aqueous solution with solid NaCl. This leverages the "salting-out" effect to force the organic alcohol out of the aqueous phase.
- Extraction: Extract with Diethyl Ether ( mL). Combine organic layers.
- Drying: Dry the organic phase over anhydrous Magnesium Sulfate ( ) for 15 minutes. Filter into a clean distillation flask.
- Fractional Distillation: Perform a fractional distillation.
  - Fraction 1: Ether (34.6 °C).
  - Fraction 2: Ethanol traces (78 °C).
  - Target Fraction: **2-Propanol-2-13C** (Collect between 81-83 °C).<sup>[1]</sup>

## Part 4: Process Visualization

The following diagram illustrates the reaction mechanism and the critical workflow steps.



Figure 2: Experimental workflow for the reduction of Acetone-2-13C.

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## Part 5: Quality Control & Characterization

The final product must be validated for both chemical purity and isotopic enrichment.

1.

C-NMR Spectroscopy:

- Expectation: A dominant, enhanced singlet (or split signal if proton-coupled) at ~63.5 ppm (depending on solvent, typically ).
- Absence: No signal should be observed at ~206 ppm (unreacted ketone).

2.

H-NMR Spectroscopy:

- Methine Proton: A distinct multiplet at ~4.0 ppm. Due to the C label, this proton will exhibit a large coupling constant (typically ~140-150 Hz), appearing as a widely split doublet of septets.
- Methyl Protons: Doublet at ~1.2 ppm.

3. Mass Spectrometry (GC-MS):

- Parent Ion: Look for at  $m/z$  61 (vs. 60 for unlabeled isopropanol).
- Fragmentation: Analysis of the fragmentation pattern confirms the position of the label.

## References

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24872202, **2-Propanol-2-13C**. PubChem.[1] Retrieved October 26, 2023, from [[Link](#)]
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## Sources

- 1. 2-Propanol-2-13C 13C 99atom 21388-65-8 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
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